molecular formula C13H16N3O3- B12393874 Tetrahydrozoline (nitrate)

Tetrahydrozoline (nitrate)

Cat. No.: B12393874
M. Wt: 262.28 g/mol
InChI Key: RWXQOTNMEHTFMH-UHFFFAOYSA-N
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Description

Tetrahydrozoline (nitrate) is an organic nitrate salt obtained by the reaction of equimolar amounts of tetrahydrozoline and nitric acid. It is a derivative of imidazoline and functions as an alpha-adrenergic agonist. This compound is widely used for the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as for nasal decongestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrozoline (nitrate) is synthesized by reacting tetrahydrozoline with nitric acid in equimolar amounts. The reaction typically involves dissolving tetrahydrozoline in an appropriate solvent and then adding nitric acid slowly while maintaining a controlled temperature to ensure the reaction proceeds smoothly .

Industrial Production Methods

In industrial settings, the production of tetrahydrozoline (nitrate) follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrozoline (nitrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of tetrahydrozoline (nitrate) may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Tetrahydrozoline (nitrate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in studies involving alpha-adrenergic receptors and their role in physiological processes.

    Medicine: It is used in the development of drugs for the treatment of eye and nasal conditions. It is also studied for its potential use in treating other medical conditions.

    Industry: It is used in the production of over-the-counter eye drops and nasal sprays

Mechanism of Action

Tetrahydrozoline (nitrate) exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation causes vasoconstriction, leading to reduced blood flow and decreased redness and congestion. The compound primarily targets alpha-1 receptors but also has some activity at alpha-2 receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrozoline (nitrate) is unique in its specific combination of alpha-1 and alpha-2 adrenergic activity, which provides a balanced effect on vasoconstriction and central sympathetic outflow. This makes it particularly effective for both ocular and nasal applications .

Properties

Molecular Formula

C13H16N3O3-

Molecular Weight

262.28 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;nitrate

InChI

InChI=1S/C13H16N2.NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);/q;-1

InChI Key

RWXQOTNMEHTFMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)([O-])[O-]

Origin of Product

United States

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